C18-Ceramide
Description
N-Stearoylsphingosine (Ceramide C18; CAS 2304-81-6) is a sphingolipid composed of sphingosine (d18:1) linked to a stearic acid (C18:0) via an amide bond. Its molecular formula is C₃₆H₇₁NO₃, with a molecular weight of 565.95 g/mol . Structurally, it is characterized by an 18-carbon saturated fatty acid chain and a sphingoid base with a trans double bond at the 4-position (d18:1) .
As a ceramide, N-stearoylsphingosine plays critical roles in cellular signaling, membrane structure, and apoptosis. It enhances protein phosphatase 2A (PP2A) activity by disrupting its interaction with inhibitors, leading to Akt dephosphorylation—a mechanism exploited in prostate cancer research .
Properties
IUPAC Name |
N-[(E,2S,3R)-1,3-dihydroxyoctadec-4-en-2-yl]octadecanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H71NO3/c1-3-5-7-9-11-13-15-17-18-20-22-24-26-28-30-32-36(40)37-34(33-38)35(39)31-29-27-25-23-21-19-16-14-12-10-8-6-4-2/h29,31,34-35,38-39H,3-28,30,32-33H2,1-2H3,(H,37,40)/b31-29+/t34-,35+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VODZWWMEJITOND-NXCSZAMKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)NC(CO)C(C=CCCCCCCCCCCCCC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCCCC(=O)N[C@@H](CO)[C@@H](/C=C/CCCCCCCCCCCCC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H71NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001317818 | |
| Record name | C18-Ceramide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001317818 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
566.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Cer(d18:1/18:0) | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0004950 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
Insoluble | |
| Record name | Cer(d18:1/18:0) | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0004950 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
2304-81-6 | |
| Record name | C18-Ceramide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2304-81-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | C18-Ceramide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001317818 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Cer(d18:1/18:0) | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0004950 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action
Target of Action
N-Stearoylsphingosine, also known as C18 Ceramide, primarily targets protein phosphatase 2A (PP2A) . PP2A is a critical enzyme involved in various cellular processes, including cell growth, division, and apoptosis. By enhancing PP2A activity, C18 Ceramide plays a significant role in regulating these processes.
Mode of Action
C18 Ceramide interacts with PP2A by interfering with the binding of PP2A to its inhibitor, inhibitor 2 of PP2A (I2PP2A) . This interaction leads to the dephosphorylation of Akt, a protein kinase involved in cell survival pathways. The dephosphorylation of Akt results in the inhibition of cell survival signals and promotes apoptosis.
Biochemical Pathways
C18 Ceramide affects several biochemical pathways, including:
- PI3K/Akt pathway : By promoting the dephosphorylation of Akt, C18 Ceramide inhibits the PI3K/Akt pathway, leading to reduced cell survival and increased apoptosis .
- ER stress response : C18 Ceramide is associated with endoplasmic reticulum (ER) stress, which can trigger apoptosis through the unfolded protein response (UPR) pathway .
Pharmacokinetics
The pharmacokinetics of C18 Ceramide involve its absorption, distribution, metabolism, and excretion (ADME):
- Excretion : The metabolites of C18 Ceramide are excreted through cellular processes, although specific excretion pathways are not well-documented .
Result of Action
The molecular and cellular effects of C18 Ceramide include:
- Induction of apoptosis : By inhibiting the PI3K/Akt pathway and promoting ER stress, C18 Ceramide induces programmed cell death .
- Regulation of cell cycle : C18 Ceramide can halt cell cycle progression, leading to cell cycle arrest and apoptosis .
- Modulation of cell differentiation : It influences cellular differentiation processes, contributing to its role in various physiological and pathological conditions .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of C18 Ceramide:
Biochemical Analysis
Biochemical Properties
N-Stearoylsphingosine participates in various biochemical reactions within the cell. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to enhance protein phosphatase 2A (PP2A) activity by interfering with the binding of PP2A to its inhibitor. This interaction influences the phosphorylation state of various proteins within the cell, thereby modulating cellular processes.
Cellular Effects
N-Stearoylsphingosine exerts significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. For instance, N-Stearoylsphingosine has been found to inhibit histamine-induced scratching behavior and vascular permeability in mice. It also inhibits the expression of allergic cytokines, such as IL-4 and TNF-α, in histamine-stimulated skin tissues.
Molecular Mechanism
The molecular mechanism of action of N-Stearoylsphingosine involves its interactions at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. As mentioned earlier, N-Stearoylsphingosine interferes with the binding of PP2A to its inhibitor, leading to enhanced PP2A activity and subsequent modulation of protein phosphorylation.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of N-Stearoylsphingosine change over time. It has been observed that N-Stearoylsphingosine inhibits histamine-induced scratching behavior and vascular permeability in mice. This suggests that N-Stearoylsphingosine may have long-term effects on cellular function, although more in-depth studies are needed to fully understand these temporal effects.
Metabolic Pathways
N-Stearoylsphingosine is involved in the sphingolipid metabolic pathway It interacts with various enzymes and cofactors within this pathway
Biological Activity
N-Stearoylsphingosine, also known as C18Cer, is a long-chain ceramide that plays a significant role in various biological processes, including cell signaling, metabolism, and disease pathology. This article delves into its biological activity, supported by recent research findings, case studies, and data tables.
Overview of N-Stearoylsphingosine
N-Stearoylsphingosine is a sphingolipid characterized by its long acyl chain (C18) and is derived from sphingosine. It is involved in the formation of cellular membranes and acts as a signaling molecule that influences various cellular functions.
Biological Functions
- Cell Signaling :
- Metabolic Regulation :
- Impact on Insulin Sensitivity :
Case Studies
- Vitamin D3 Supplementation Study :
- A study involving 64 participants showed that different dosages of vitamin D3 (600, 2000, and 4000 IU/day) significantly increased serum levels of N-stearoylsphingosine (C18Cer) in a dose-dependent manner (p-values < 0.05). The results are summarized in Table 1 below:
| Dosage (IU/day) | Change in C18Cer | P-Value |
|---|---|---|
| 600 | 0.44 | 0.049 |
| 2000 | 0.52 | 0.016 |
| 4000 | 0.58 | 0.008 |
- Common Bean Intervention :
Mechanistic Insights
The synthesis and degradation pathways of ceramides are crucial for understanding the biological activity of N-stearoylsphingosine:
- Synthesis : N-Stearoylsphingosine is synthesized from sphinganine through acylation by ceramide synthases. This process is regulated by various factors, including dietary components and hormonal signals.
- Degradation : Ceramides can be converted to sphingomyelin or glycosylated to form complex glycosphingolipids, which are essential for membrane integrity and cell signaling.
Clinical Implications
The modulation of N-stearoylsphingosine levels has potential therapeutic applications:
- Metabolic Disorders : Given its association with insulin resistance, targeting N-stearoylsphingosine may provide new avenues for treating metabolic syndromes.
- Inflammatory Diseases : As a signaling molecule, it may play a role in inflammatory responses, indicating its potential as a biomarker or therapeutic target in conditions like asthma and cardiovascular diseases .
Scientific Research Applications
2.1. Role in Cardiometabolic Health
Recent studies have highlighted the role of sphingolipids, including N-stearoylsphingosine, in cardiometabolic diseases. Elevated levels of ceramides have been associated with increased cardiovascular risk factors such as inflammation and plaque instability in atherosclerosis .
Table 1: Sphingolipid Levels Associated with Cardiovascular Risk
| Sphingolipid Type | Average Level (nM) | Clinical Relevance |
|---|---|---|
| N-stearoylsphingosine | 64 ± 20 (Pregnant) | Associated with inflammation markers |
| Ceramide (d18:1/18:0) | 16.9 ± 5 | Linked to cardiovascular mortality risk |
| Sphingomyelin (d18:1/16:0) | 128,000 ± 15,800 | Indicator of plaque stability |
2.2. Implications in Cancer Research
N-Stearoylsphingosine has been implicated in cancer biology due to its role in apoptosis and cell signaling pathways. Studies suggest that ceramide levels can influence tumor growth and response to therapies. For instance, increased ceramide production can induce apoptosis in cancer cells, making it a potential target for therapeutic strategies .
Case Study: Ceramide-Induced Apoptosis in Cancer Cells
A study demonstrated that treatment with N-stearoylsphingosine resulted in significant apoptosis of neuroblastoma cells through the modulation of sphingolipid metabolism. The findings indicated that ceramide levels could be manipulated to enhance the efficacy of existing cancer therapies .
3.2. Interaction with Other Biomolecules
Research indicates that N-stearoylsphingosine interacts with various signaling molecules, including vitamin D metabolites, suggesting a complex interplay between lipid metabolism and hormonal regulation . This interaction may have implications for metabolic health and disease prevention.
Comparison with Similar Compounds
Table 1: Structural Comparison of Ceramides
| Compound | Fatty Acid Chain | Sphingoid Base | Molecular Formula | Key Functional Groups |
|---|---|---|---|---|
| N-Lauroylsphingosine (C12) | C12:0 (saturated) | d18:1 | C₃₀H₅₉NO₃ | Amide, hydroxyl |
| N-Palmitoylsphingosine (C16) | C16:0 (saturated) | d18:1 | C₃₄H₆₇NO₃ | Amide, hydroxyl |
| N-Stearoylsphingosine (C18) | C18:0 (saturated) | d18:1 | C₃₆H₇₁NO₃ | Amide, hydroxyl |
| N-Nervonoylsphingosine (C24:1) | C24:1 (monounsaturated) | d18:1 | C₄₂H₈₁NO₃ | Amide, hydroxyl, double bond |
| 3'-Sulfo-Galactosylceramide (C18) | C18:0 (saturated) | d18:1 | C₄₂H₈₁NO₁₁S | Sulfate, galactose, hydroxyl |
Key Differences :
- Chain Length : Longer chains (e.g., C24:1) enhance membrane rigidity, while shorter chains (C12:0) increase fluidity .
- Functional Groups: Sulfated derivatives (e.g., 3'-sulfo-galactosylceramide) exhibit distinct solubility and receptor-binding properties compared to non-sulfated ceramides .
Enzymatic Hydrolysis and Substrate Specificity
Neutral ceramidase (CDase) hydrolyzes ceramides into sphingosine and fatty acids. Hydrolysis efficiency depends on chain length:
Table 2: Hydrolysis Rates by Neutral Ceramidase
| Ceramide | Relative Hydrolysis Efficiency (%) |
|---|---|
| N-Lauroylsphingosine (C12) | 100 (Reference) |
| N-Palmitoylsphingosine (C16) | 85 |
| N-Stearoylsphingosine (C18) | 70 |
Shorter-chain ceramides (C12:0) are hydrolyzed more efficiently than longer chains (C18:0). Sphinganine (d18:0)-containing ceramides show resistance to hydrolysis .
Table 3: Disease Relevance of Ceramides
| Ceramide | Biological Role | Disease Association |
|---|---|---|
| N-Palmitoylsphingosine (C16) | Apoptosis induction, insulin resistance | Cardiovascular disease, NAFLD |
| N-Stearoylsphingosine (C18) | PP2A activation, membrane signaling | Cardiotoxicity, prostate cancer |
| N-Nervonoylsphingosine (C24:1) | Lipid raft formation | Neurodegeneration |
- N-Stearoylsphingosine vs. N-Palmitoylsphingosine : Both are predictive biomarkers for cardiovascular events, but C18:0 is more strongly linked to doxorubicin (DOX)-induced cardiotoxicity .
- N-Stearoylsphingosine vs.
Solubility and Pharmacological Properties
Table 4: Physicochemical Properties
| Ceramide | Solubility (DMF) | Melting Point (°C) | LogP |
|---|---|---|---|
| N-Stearoylsphingosine (C18) | 0.15 mg/mL | Not reported | ~14.5 |
| 3'-Sulfo-Galactosylceramide | Insoluble in water | Not reported | 14.51 |
N-Stearoylsphingosine’s low solubility in polar solvents limits its therapeutic use but enhances membrane integration. Sulfated derivatives exhibit even lower solubility due to hydrophilic sulfate groups .
Functional Divergence in Pathogens
In Leishmania, phosphorylinositol N-stearoylsphingosine (d18:1/18:0-IPC) dominates sphingolipid metabolism, unlike mammals. This species is critical for parasite membrane integrity but absent in humans, making it a drug target .
Preparation Methods
Column Chromatography
Crude reaction mixtures are purified via silica gel column chromatography using gradient elution with chloroform/methanol/water systems. Fractions containing N-stearoylsphingosine are identified by thin-layer chromatography (TLC) with phosphomolybdic acid staining. This method effectively separates unreacted stearic acid and sphingosine, though scalability remains challenging due to solvent consumption.
High-Performance Liquid Chromatography (HPLC)
Commercial suppliers employ reverse-phase HPLC to achieve >98% purity. A C18 column with acetonitrile/water mobile phases (70:30 v/v) resolves N-stearoylsphingosine from contaminants, as evidenced by sharp peaks in chromatograms. Lyophilization of purified fractions yields a white powder stable at -20°C for ≥2 years.
| Purification Method | Conditions | Purity | Yield |
|---|---|---|---|
| Silica Gel Chromatography | Chloroform/methanol/water (65:25:4) | 90–95% | 28% |
| Reverse-Phase HPLC | C18 column, acetonitrile/water (70:30) | >98% | 85% |
Analytical Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
H NMR (400 MHz, CDCl) of N-stearoylsphingosine reveals characteristic peaks:
Mass Spectrometry (MS)
LC/MS analysis confirms the molecular ion [M+H] at m/z 566.5, consistent with the molecular formula . Fragmentation patterns include loss of water (−18 Da) and cleavage of the amide bond, yielding sphingosine (m/z 300.3) and stearic acid (m/z 284.5).
Applications in Membrane Biology and Disease Research
Membrane Permeability Studies
Incorporation of N-stearoylsphingosine into lipid bilayers reduces membrane permeability by 40% compared to ceramide-free vesicles, as quantified by carboxyfluorescein release assays. This stabilization is attributed to hydrogen bonding between sphingosine hydroxyl groups and adjacent lipids.
Role in Prostate Cancer and Asthma
N-Stearoylsphingosine enhances protein phosphatase 2A (PP2A) activity, dephosphorylating Akt and inducing apoptosis in LNCaP prostate cancer cells. Conversely, plasma levels of glycosyl-N-stearoyl-sphingosine are inversely correlated with asthma risk (β = -0.52, P < 0.001), suggesting immunomodulatory roles .
Q & A
Q. How can N-Stearoylsphingosine be reliably quantified in cellular models, and what methodological challenges arise in its detection?
N-Stearoylsphingosine is typically quantified using liquid chromatography-mass spectrometry (LC-MS) due to its high sensitivity for lipid species. However, challenges include its low abundance in biological samples and interference from structurally similar lipids (e.g., other ceramides). To mitigate this, researchers should optimize sample preparation by incorporating lipid extraction protocols using chloroform-methanol mixtures and internal standards (e.g., deuterated ceramides) for normalization . Validation via spike-recovery experiments and comparison with orthogonal methods (e.g., thin-layer chromatography) is critical to confirm accuracy .
Q. What experimental approaches are used to study N-Stearoylsphingosine’s role in PP2A activation and Akt dephosphorylation?
In vitro kinase assays and co-immunoprecipitation (Co-IP) are common methods. For PP2A activation, researchers incubate purified PP2A with N-Stearoylsphingosine and measure phosphatase activity using colorimetric substrates (e.g., p-nitrophenyl phosphate). Akt dephosphorylation is assessed via Western blotting using phospho-specific Akt antibodies in prostate cancer cell lines treated with the compound. Controls should include PP2A inhibitors (e.g., okadaic acid) to confirm specificity . Replication across multiple cell lines (e.g., LNCaP, PC-3) is necessary to generalize findings .
Q. What are the standard in vitro models for evaluating N-Stearoylsphingosine’s anti-cancer effects?
Prostate cancer cell lines (e.g., DU145, PC-3) are widely used. Methodologies include:
- Proliferation assays : MTT or BrdU incorporation to measure growth inhibition.
- Apoptosis assays : Annexin V/PI staining combined with caspase-3/7 activity measurements.
- Cell cycle analysis : Flow cytometry to detect G1 arrest, a hallmark of N-Stearoylsphingosine’s mechanism .
Researchers must validate results using siRNA-mediated PP2A knockdown to establish causality between PP2A activation and observed effects .
Advanced Research Questions
Q. How can contradictory findings about N-Stearoylsphingosine’s tissue-specific effects be resolved?
Discrepancies may arise from differences in lipid metabolism across tissues or cell types. A systematic approach includes:
- Comparative lipidomics : Profile endogenous ceramide levels in responsive vs. non-responsive tissues.
- Dose-response studies : Test a wide concentration range (nM to µM) to identify thresholds for PP2A activation.
- Transcriptomic analysis : Use RNA-seq to identify co-regulated pathways (e.g., sphingolipid biosynthesis) that modulate sensitivity.
Researchers should apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to design studies that address these variables .
Q. What are the limitations of in vivo models for studying N-Stearoylsphingosine’s pharmacokinetics and bioavailability?
N-Stearoylsphingosine’s poor solubility and rapid metabolism limit its utility in animal models. To address this:
- Formulation optimization : Use liposomal encapsulation or PEGylation to enhance stability.
- Tracer studies : Radiolabel the compound (e.g., with ³H or ¹⁴C) to track distribution and clearance.
- Tissue-specific delivery : Employ nanoparticle carriers targeting prostate tissues.
Ethical guidelines for preclinical studies (e.g., NIH reporting standards) must be followed to ensure reproducibility .
Q. How can researchers design robust studies to investigate N-Stearoylsphingosine’s interaction with the androgen receptor (AR) axis?
Hypothesis-driven designs should integrate:
- AR modulation assays : Measure AR nuclear translocation via immunofluorescence in androgen-sensitive vs. castration-resistant prostate cancer cells.
- Transcriptional profiling : Use ChIP-seq to assess AR binding to target genes (e.g., PSA) after treatment.
- Combinatorial studies : Test synergy with AR antagonists (e.g., enzalutamide) to identify therapeutic potentiators.
Statistical power analysis and pre-registration of protocols (e.g., on Open Science Framework) reduce bias .
Methodological Guidance for Data Analysis
Q. What statistical methods are recommended for analyzing dose-dependent effects of N-Stearoylsphingosine?
- Non-linear regression : Fit data to sigmoidal curves (e.g., Hill equation) to calculate EC₅₀ values.
- ANOVA with post-hoc tests : Compare multiple treatment groups, adjusting for family-wise error rates (e.g., Tukey’s test).
- Meta-analysis : Aggregate data from independent studies to identify consensus pathways (e.g., using RevMan or R’s metafor package) .
Q. How should researchers address variability in PP2A activity measurements across experiments?
- Normalization : Express PP2A activity as a ratio to total protein or housekeeping enzymes (e.g., GAPDH).
- Blinded analysis : Ensure technicians are unaware of treatment groups to reduce observer bias.
- Inter-laboratory validation : Share protocols and reagents via repositories like Addgene to standardize assays .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
